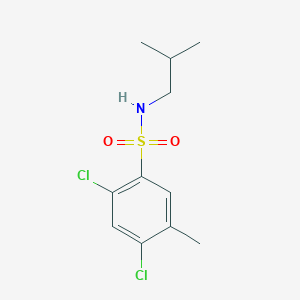![molecular formula C18H20N2O4S3 B7580257 4-tert-butyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]benzenesulfonamide](/img/structure/B7580257.png)
4-tert-butyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-tert-butyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]benzenesulfonamide is a highly specialized organic compound. This molecule contains diverse functional groups that enable it to participate in various chemical reactions, making it significant in chemical research and applications.
Preparation Methods
Synthetic routes and reaction conditions: The compound can be synthesized through a multi-step reaction process:
Step 1: Formation of the benzothiazole ring by reacting 2-aminobenzenethiol with methyl sulfone chloride under basic conditions.
Step 2: Introduction of the sulfonyl chloride group to the benzothiazole ring, which typically involves reaction with chlorosulfonic acid.
Step 3: Formation of the 4-tert-butylbenzenesulfonylamide core by reacting tert-butylbenzene with chlorosulfonic acid to form tert-butylbenzenesulfonyl chloride.
Step 4: Coupling the benzothiazole and 4-tert-butylbenzenesulfonylamide cores through nucleophilic substitution.
Industrial production methods: Scaling up the synthesis requires optimization of reaction conditions such as temperature, solvent selection, and catalyst use to ensure high yield and purity. Batch or continuous flow reactions are typically used in industrial settings.
Chemical Reactions Analysis
Types of reactions it undergoes:
Oxidation: Oxidation reactions can modify the thiazole ring or the sulfonyl groups.
Reduction: Reduction reactions can affect the sulfone and sulfonylamide groups, potentially converting them to sulfide or amine derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the benzothiazole and benzenesulfonamide rings.
Common reagents and conditions used in these reactions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides, sulfonyl chlorides, or amines under basic or acidic conditions.
Major products formed from these reactions:
Oxidation products can include sulfoxides and sulfones.
Reduction products might include amines and thiols.
Substitution products vary widely depending on the reagent and conditions used.
Scientific Research Applications
Chemistry: Used as a building block for more complex molecules, particularly in heterocyclic chemistry. Biology: Investigated for its potential inhibitory effects on certain enzymes or proteins. Medicine: Potential therapeutic applications due to its ability to interact with biological targets. Industry: Employed in the synthesis of advanced materials and as an intermediate in the manufacture of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which the compound exerts its effects: The compound acts primarily through interactions with specific molecular targets, altering their activity or function. Molecular targets and pathways involved: It may target enzymes, receptors, or other proteins, interfering with their normal function and affecting biological pathways.
Comparison with Similar Compounds
Comparison with other similar compounds, highlighting its uniqueness:
Similar compounds might include other benzothiazole derivatives or sulfonamides, but 4-tert-butyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]benzenesulfonamide's specific structure confers unique reactivity and biological activity. List of similar compounds:
2-methylbenzothiazole
4-tert-butylbenzenesulfonamide
N-methyl-2-benzothiazolamine
This compound's versatility and reactivity make it valuable in both scientific research and industrial applications, contributing to its significance in various fields.
Properties
IUPAC Name |
4-tert-butyl-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S3/c1-18(2,3)12-5-7-13(8-6-12)27(23,24)20-17-19-15-10-9-14(26(4,21)22)11-16(15)25-17/h5-11H,1-4H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJLDQUHDNUJFMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(3-chloropyridine-4-carbonyl)piperidin-4-yl]ethanesulfonamide](/img/structure/B7580180.png)
![3-chloro-N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]pyridine-4-carboxamide](/img/structure/B7580192.png)
![3-Chloro-4-[3-[(sulfamoylamino)methyl]piperidine-1-carbonyl]pyridine](/img/structure/B7580196.png)
![2,3,4,4a,5,6,7,7a-Octahydrocyclopenta[b]pyridin-1-yl-(3-chloropyridin-4-yl)methanone](/img/structure/B7580208.png)
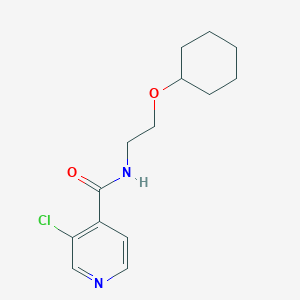
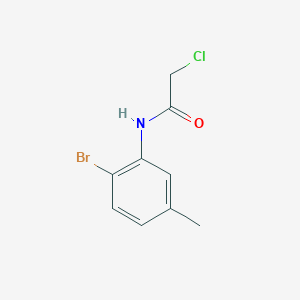
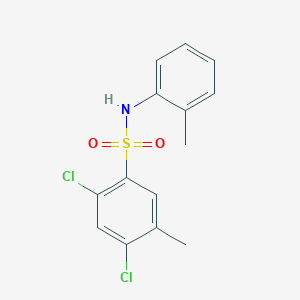
![4-chloro-N-[(2-chlorophenyl)methyl]-3-methylbenzene-1-sulfonamide](/img/structure/B7580224.png)
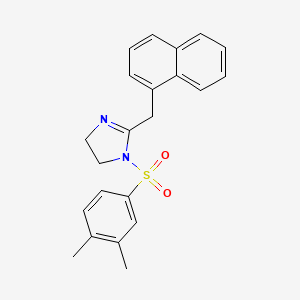
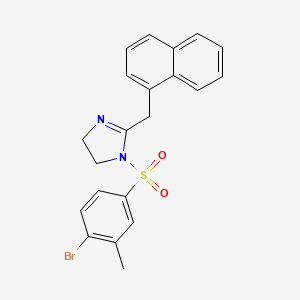
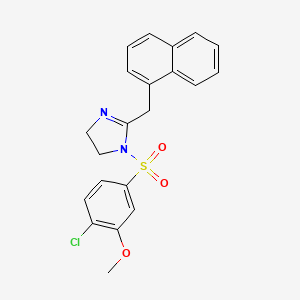
![1-(4-bromo-3-methoxybenzenesulfonyl)-2-[(naphthalen-1-yl)methyl]-4,5-dihydro-1H-imidazole](/img/structure/B7580242.png)
